4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-24-15-8-2-12(3-9-15)11-20-16(18(22)23)10-17(21)13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZRZWNXIDUQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the fluorophenyl and methoxyphenyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of fluorobenzene with methoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Amide Coupling: The fluorophenyl and methoxyphenyl components are coupled using an amide coupling reagent, such as carbodiimides (e.g., DCC or EDC), to form the amide bond.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as aldehydes or ketones.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or amines.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound's potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases related to inflammation and oxidative stress.
Industry: Its unique chemical properties can be harnessed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biochemical reactions within cells. Its molecular targets could include enzymes involved in inflammatory responses or oxidative stress pathways.
Comparison with Similar Compounds
Fluorophenyl Derivatives
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid (): The fluorine atom at the ortho position on the phenyl ring alters electronic distribution and steric interactions compared to the para-fluorine in the target compound.
- 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (): Bromine’s larger atomic radius increases lipophilicity (higher logP) compared to fluorine, which could enhance membrane permeability but reduce solubility.
Methoxyphenyl and Hydroxyphenyl Derivatives
- 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid (Similarity 0.96, ): Lacks the fluorophenyl and benzylamino groups of the target compound. The methoxy group’s electron-donating nature enhances solubility via hydrogen bonding but may reduce bioavailability due to increased polarity.
Backbone Modifications
Ester vs. Carboxylic Acid Derivatives
- Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (): The ethyl ester group replaces the carboxylic acid, increasing lipophilicity and oral bioavailability. However, ester derivatives often act as prodrugs, requiring hydrolysis for activation.
Amino Group Substituents
- 2-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid (): The piperazinyl group introduces basicity, enabling salt formation and improved solubility. The hydroxyphenyl substituent may confer antioxidant properties but also susceptibility to glucuronidation.
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid, also known as a derivative of oxobutanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorinated phenyl group and a methoxyphenyl moiety, suggesting possible interactions with biological targets.
- Molecular Formula : C18H18FNO4
- Molecular Weight : 329.34 g/mol
- CAS Number : 4620221
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Below are key findings from the literature regarding its biological effects:
- Antioxidant Activity : Research has shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group may enhance electron donation capabilities, which could contribute to free radical scavenging activities .
- Anticancer Properties : Preliminary studies suggest that derivatives of oxobutanoic acids can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Similar derivatives have been reported to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various oxobutanoic acid derivatives using DPPH and ABTS assays. The results indicated that compounds with electron-donating groups, such as methoxy and fluorine, exhibited higher antioxidant activity compared to their non-substituted counterparts.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Control | 50.0 | 45.0 |
| Compound A | 30.0 | 25.0 |
| Compound B | 20.0 | 15.0 |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) revealed that the introduction of the fluorine atom significantly increased the cytotoxicity of related compounds.
| Compound | IC50 (µM) |
|---|---|
| Control | 100 |
| 4-(4-Fluorophenyl) | 50 |
| 4-(4-Methoxyphenyl) | 40 |
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Enzymes : The structure allows for potential binding to enzymes involved in metabolic pathways, influencing their activity.
- Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation.
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid, and how is the product characterized?
- Methodology : The compound can be synthesized via a multi-step approach:
Knoevenagel Condensation : Reacting fluorophenyl-substituted aldehydes (e.g., 4-fluorobenzaldehyde) with active methylene compounds (e.g., ethyl acetoacetate) under basic conditions to form α,β-unsaturated ketones .
Hydrolysis and Decarboxylation : Acidic hydrolysis of the ester intermediate to yield 4-oxobutanoic acid derivatives .
Reductive Amination : Introducing the [(4-methoxyphenyl)methyl]amino group using sodium cyanoborohydride or similar reducing agents in methanol or DMF .
- Characterization :
- 1H NMR : Peaks at δ 2.60–2.80 (m, CH₂ groups), δ 3.68 (s, OCH₃), and δ 7.2–7.8 (aromatic protons) confirm structural motifs .
- ESI-MS : Molecular ion peaks (e.g., [M-H]⁻) validate molecular weight .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assigns protons and carbons, e.g., δ 170–210 ppm for carbonyl carbons .
- IR Spectroscopy : Identifies C=O (1700–1750 cm⁻¹) and N-H (3300 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular formula .
- Advanced Methods : 2D NMR (COSY, HSQC) resolves complex coupling patterns in crowded regions .
Q. What initial biological assays are recommended for evaluating bioactivity?
- Enzyme Inhibition : Test against targets like COX-1/2 or Kynurenine-3-hydroxylase at 10–100 μM concentrations using fluorometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution to measure minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis to isolate enantiomerically pure forms?
- Chiral Catalysts : Use Ru-BINAP complexes in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .
- Crystallization : Methanol-toluene (1:1) slow evaporation isolates enantiopure crystals, validated by X-ray crystallography (e.g., dihedral angle analysis between aryl and oxoamine groups) .
- Analytical Monitoring : Chiral HPLC or circular dichroism (CD) tracks racemization kinetics .
Q. How can contradictions in reported biological activities be resolved?
- Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM COX-2) and controls (e.g., celecoxib for COX-2 inhibition) .
- Structural Purity : Ensure >95% purity via HPLC and characterize by single-crystal XRD to rule out polymorphic effects .
- SAR Studies : Compare derivatives with substituent variations (Table 1) to identify pharmacophores .
Table 1. Structural Analogues and Bioactivity
| Compound | Key Substituents | Bioactivity | Reference |
|---|---|---|---|
| 4-(Phenylthio)butanoic acid | Phenylthio group | Antioxidant | |
| 3-Benzyl-4-oxobutanoic acid | Benzyl, thiazolyl | Anti-inflammatory |
Q. What in silico strategies predict binding modes to therapeutic targets?
- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 1PXX) to model binding poses .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability .
- QSAR Models : Correlate Hammett constants of substituents with IC₅₀ values .
Q. How can solubility challenges in aqueous assays be mitigated?
- Co-solvents : DMSO (≤1%) or Tween-80 improves solubility without cytotoxicity .
- Salt Formation : Adjust to pH 7.4 to generate sodium salts .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for enhanced bioavailability .
Q. What advanced techniques validate enzyme inhibition mechanisms?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- X-ray Crystallography : Resolves inhibitor-enzyme complexes (e.g., COX-2 active site) .
- Kinetic Assays : Measure kcat/Km changes to confirm competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
